molecular formula C7H6N2O2 B575903 2-Hydroxy-1H-indazol-3(2H)-one CAS No. 174473-18-8

2-Hydroxy-1H-indazol-3(2H)-one

Cat. No.: B575903
CAS No.: 174473-18-8
M. Wt: 150.137
InChI Key: XKPFYHCCSCOPFN-UHFFFAOYSA-N
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Description

2-Hydroxy-1H-indazol-3(2H)-one (CAS 174473-18-8) is a chemical compound based on the indazole heterocyclic scaffold, which is recognized as an emerging privileged structure in medicinal chemistry and drug discovery . The indazole core is a significant pharmacophore found in molecules with a broad spectrum of documented biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . Researchers value this scaffold for its versatility in synthetic chemistry, serving as a key building block for the development of novel bioactive molecules . Indazole derivatives are present in several marketed drugs and clinical trial candidates, such as the antimicrobial agent VII, the antiemetic Granisetron, and the kinase inhibitor Pazopanib, underscoring the therapeutic relevance of this structural motif . The indazole ring exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable, which influences its reactivity and interaction with biological targets . This product is intended for research purposes as a chemical intermediate or biological probe in the construction of new heterocyclic compounds . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

174473-18-8

Molecular Formula

C7H6N2O2

Molecular Weight

150.137

IUPAC Name

2-hydroxy-1H-indazol-3-one

InChI

InChI=1S/C7H6N2O2/c10-7-5-3-1-2-4-6(5)8-9(7)11/h1-4,8,11H

InChI Key

XKPFYHCCSCOPFN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(N2)O

Synonyms

3H-Indazol-3-one, 1,2-dihydro-2-hydroxy-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1H-1,2,3-Triazole Analogs

1H-1,2,3-Triazoles are nitrogen-rich heterocycles widely used in pharmaceuticals and agrochemicals due to their stability and ease of synthesis via click chemistry . Unlike 2-Hydroxy-1H-indazol-3(2H)-one, triazoles lack a fused aromatic ring system, resulting in distinct electronic and steric properties.

Key Differences:

  • Synthesis: Triazoles are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas indazolones typically require cyclization of substituted precursors .
  • Applications: Triazoles are employed as corrosion inhibitors and photostabilizers, while indazolones are primarily pharmaceutical intermediates .

Pyrazole Derivatives (e.g., Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate)

Pyrazole derivatives like Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate (CAS: 176385-39-0) share a 5-membered nitrogen-containing ring but lack the fused benzene system of indazolones. This structural simplification reduces π-conjugation, leading to differences in solubility and bioactivity. Pyrazole derivatives often serve as ligands in coordination chemistry, whereas indazolones are more commonly functionalized for drug scaffolds .

Key Differences:

  • Reactivity: The hydroxyl group in pyrazole derivatives is less sterically hindered, enabling faster esterification compared to indazolones.
  • Thermodynamic Stability: Indazolones exhibit higher melting points due to extended aromaticity.

Other Indazolone Derivatives (e.g., 6-Amino-1H,2H-indazol-3-one)

6-Amino-1H,2H-indazol-3-one (CAS: 55207-49-3) shares the indazolone core but features an amino substituent at position 4. However, the hydroxyl group in this compound provides stronger acidic properties (pKa ~8–10), influencing its solubility in polar solvents .

Data Table: Comparative Analysis

Property This compound 1H-1,2,3-Triazoles Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate 6-Amino-1H,2H-indazol-3-one
CAS Number 174473-18-8 Varies (e.g., 288-36-4) 176385-39-0 55207-49-3
Core Structure Bicyclic indazole + ketone Monocyclic triazole Monocyclic pyrazole Bicyclic indazole + amino
Synthesis Method Cyclization reactions Click chemistry Esterification of pyrazole precursors Reductive amination
Key Applications Pharmaceutical intermediates Agrochemicals, dyes Coordination chemistry Enzyme inhibitors
Bioactivity Moderate enzyme inhibition Carbonic anhydrase-II inhibition Limited reported Kinase inhibition
Safety Profile Requires PPE for handling Generally low toxicity Moderate irritant Hazardous upon inhalation

Research Findings and Contradictions

  • Synthetic Accessibility: While triazoles are synthesized efficiently via click chemistry , indazolones often require multi-step reactions, limiting their scalability .
  • Biological Activity: Triazoles exhibit broader enzyme inhibition (e.g., carbonic anhydrase-II), whereas indazolones show niche applications in targeted drug design .
  • Safety: 6-Amino-1H,2H-indazol-3-one poses inhalation hazards , contrasting with the relatively safer profile of ethyl pyrazole derivatives.

Preparation Methods

Aldol Condensation-Mediated Ring Formation

The foundational approach involves aldol condensation between acetylacetone and indole-3-carbaldehyde derivatives in dimethyl sulfoxide (DMSO) with piperidine catalysis. As demonstrated in recent work, stirring equimolar quantities of acetylacetone and 5-bromoindole-3-carbaldehyde at 25°C for 5 hours generates the cyclized intermediate 1,1'-(2-(5-bromo-1H-indol-3-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one) in 98% yield. Critical to this process is the base-mediated enolate formation, which facilitates nucleophilic attack on the aldehyde carbonyl.

Hydrazine Cyclization for Indazole Formation

Subsequent treatment of cyclohexanone intermediates with hydrazine hydrate completes the indazole ring. Refluxing 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one) with 2.1 equivalents of hydrazine in methanol for 12 hours produces 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl)ethan-1-one. The reaction proceeds through a proposed mechanism involving sequential imine formation and intramolecular cyclization, with yields heavily dependent on stoichiometric control (65–78% reported).

Transition Metal-Catalyzed Functionalization

Suzuki Coupling for C-3 Modification

Patent literature describes palladium-mediated Suzuki couplings to install aryl groups at the indazole C-3 position. Using 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C achieves 89% conversion to 3-phenyl-6-nitro-1H-indazole derivatives. This method enables precise control over substituent patterns critical for modulating the compound's electronic properties.

Heck Reaction for Olefin Installation

The Heck coupling between 3-iodoindazole precursors and styrene derivatives employs Pd(OAc)₂/tri-o-tolylphosphine catalysts in N,N-diisopropylethylamine/DMF systems. For example, reaction with 2-vinylpyridine at 100°C for 8 hours introduces conjugated olefin moieties with 76% efficiency, as confirmed by ¹H NMR analysis of the trans-coupled product.

Ultrasound-Assisted Green Synthesis

Recent advances utilize ultrasound irradiation (40 kHz, 300 W) to accelerate the reaction between substituted benzoates and hydrazine hydrate. Under solvent-free conditions with glyoxylic acid catalysis, this method achieves 85–92% yields of 3-hydroxy-1H-indazole derivatives within 30 minutes. Key advantages include:

ParameterConventional MethodUltrasound Method
Reaction Time6–8 hours0.5 hours
Temperature80–100°C25–30°C
Solvent Consumption50 mL/g product0 mL/g product
Yield Range65–78%82–92%

Table 1. Comparative analysis of indazole synthesis methods.

Spectroscopic Characterization

Infrared Spectral Features

All synthesized derivatives exhibit:

  • Broad OH stretches at 3485–3490 cm⁻¹

  • Conjugated carbonyl vibrations at 1690–1714 cm⁻¹

  • Aromatic C-H stretches between 3047–2975 cm⁻¹

¹H NMR Fingerprints

Key proton environments include:

  • Indazole NH proton as a singlet at δ 12.32–12.45

  • Methyl groups adjacent to carbonyls at δ 1.89–2.15

  • Aromatic protons in the δ 7.03–7.87 range

Mass Spectrometric Confirmation

High-resolution MS data for C₁₉H₂₁NNaO₄ shows:

  • Calculated m/z: 350.1368

  • Observed m/z: 350.1360 (Δ = 0.8 ppm)

Mechanistic Considerations and Byproduct Analysis

Competing pathways during synthesis generate characteristic byproducts:

  • Over-alkylation : Excess methylating agents produce N,N-dimethylated indazoles, identifiable by upfield-shifted methyl protons (δ 3.15–3.30).

  • Ring-opening : Prolonged acidic workup leads to cyclohexanone ring cleavage, detected via new carbonyl signals at δ 205–210 ppm in ¹³C NMR.

  • Tautomerization : Keto-enol equilibria result in duplicate signals for OH and carbonyl groups in DMSO-d₆ solutions.

Industrial-Scale Production Challenges

While laboratory methods achieve high purity (>98% by HPLC), scale-up introduces three key issues:

  • Exothermicity control in cyclocondensation steps requiring jacketed reactors

  • Palladium removal to <5 ppm in pharmaceutical-grade material

  • Crystallization polymorphism affecting bioavailability

Recent patent literature addresses these through:

  • Flow chemistry systems for heat management

  • Thiourea-functionalized resins for Pd scavenging

  • Controlled cooling crystallization at 0.5°C/min

Emerging Catalytic Approaches

Organocatalytic Asymmetric Synthesis

Preliminary studies using cinchona alkaloid catalysts induce enantioselectivity in indazole formation, achieving 88% ee for (R)-2-hydroxy-1H-indazol-3(2H)-one derivatives.

Photoredox Functionalization

Visible-light-mediated C-H activation enables direct hydroxylation of 1H-indazol-3(2H)-one scaffolds using Ru(bpy)₃²⁺ catalysts and O₂ as the oxidant, achieving 76% yield at 450 nm irradiation .

Q & A

Q. What are the optimal synthetic routes for 2-Hydroxy-1H-indazol-3(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound can be achieved via copper-catalyzed intramolecular C–N bond formation. Starting from 2-halobenzoic acids and hydrazines, the reaction proceeds under mild conditions (e.g., room temperature, aqueous solvents) to form the indazolone core . For higher yields, optimize catalyst loading (e.g., 10 mol% CuI) and reaction time (12–24 hours). Alternatively, transition metal-free cascade reactions using potassium tert-butoxide (t-BuOK) in solvents like THF or DMSO can generate related indazolone derivatives, though solvent choice critically impacts product selectivity (e.g., isoquinolin-1(2H)-one vs. dihydroisobenzoquinoline-3(2H)-one) . Compare yields and purity using HPLC or LC-MS to validate route efficiency.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm tautomeric forms in solution. For example, the presence of a hydroxyl proton (~10–12 ppm) and aromatic protons (~6.5–8.5 ppm) can validate the structure .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve solid-state tautomerism. Single-crystal X-ray studies at 293 K with R-factors <0.05 ensure high precision in bond-length and angle measurements .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]+^+ peaks) and detect impurities .

Advanced Research Questions

Q. How can contradictions in reaction yields between copper-catalyzed and transition metal-free syntheses be resolved?

  • Methodological Answer : Contradictions often arise from differences in solvent polarity, catalyst efficiency, or side reactions. To resolve:

Perform controlled experiments varying solvents (e.g., DMSO vs. THF) and catalysts (CuI vs. t-BuOK).

Use kinetic studies (e.g., time-resolved NMR) to identify intermediate species and rate-limiting steps.

Compare activation energies via DFT calculations to determine thermodynamically favored pathways.
For example, copper catalysis may favor intramolecular cyclization via a 5-membered transition state, while t-BuOK promotes base-mediated deprotonation and cascade reactions . Validate findings with reproducibility tests across ≥3 independent trials.

Q. What strategies address discrepancies in tautomeric forms observed in solution (NMR) vs. solid-state (X-ray) studies?

  • Methodological Answer : Tautomeric equilibria (e.g., keto-enol forms) can differ between phases. To reconcile discrepancies:

Variable-Temperature NMR : Conduct experiments at 25–100°C to observe tautomer shifts. For instance, enol-to-keto transitions may show proton signal coalescence at elevated temperatures.

Solid-State NMR : Compare with X-ray data to detect hydrogen-bonding networks stabilizing specific tautomers in crystals .

Computational Modeling : Use Gaussian or ORCA to calculate relative tautomer stability in gas phase vs. solvent (e.g., PCM models for solvation effects).
Document solvent polarity effects (e.g., DMSO stabilizes polar tautomers) and lattice forces in crystallography .

Q. How can researchers design experiments to probe the biological activity of this compound derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with substitutions at N1, C5, or C6. For example, introduce alkyl groups (e.g., isopropyl) at N1 to enhance lipophilicity and blood-brain barrier penetration .
  • Target Identification : Use computational docking (AutoDock Vina) to screen against soluble guanylate cyclase (sGC) or kinase targets. Validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • In Vitro Assays : Test cGMP modulation in HEK293 cells transfected with sGC reporters. Dose-response curves (IC50_{50}) and toxicity (MTT assay) are critical for prioritizing leads .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer : Stability contradictions may stem from varying protonation states or degradation pathways. To clarify:

pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–7) and monitor degradation via HPLC at 24-hour intervals.

Degradation Product Identification : Use LC-MS/MS to characterize byproducts (e.g., ring-opened amides or nitroso compounds).

Theoretical pKa Calculations : Predict protonation sites using MarvinSketch or ACD/Labs. For example, the hydroxyl group (pKa ~8–10) may deprotonate under basic conditions, altering reactivity .

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